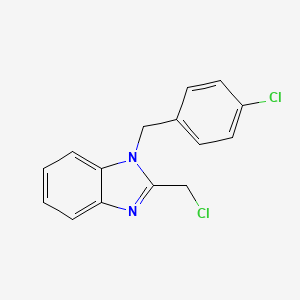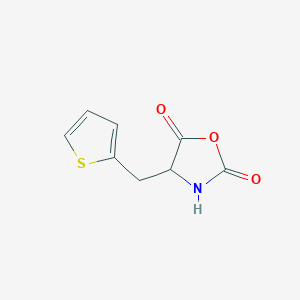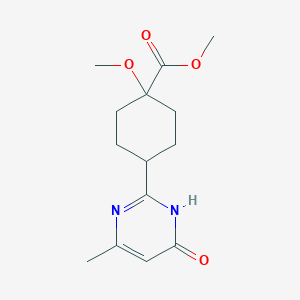![molecular formula C11H10ClN7 B11715345 (E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a pyridazine ring substituted with a chlorine atom, a cyano group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide typically involves multiple steps. One common approach is the condensation of 2-(6-chloropyridazin-3-yl)hydrazine with pyridine-2-acetaldehyde, followed by further reactions to introduce the cyano and dimethylmethanimidamide groups . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antibacterial and antifungal agent. Studies have demonstrated its activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
Industry
In the industrial sector, (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In antifungal applications, it may disrupt the integrity of the fungal cell membrane .
類似化合物との比較
Similar Compounds
5-amino-3-aryl-1-(6-chloropyridazin-3-yl)pyrazoles: These compounds share a similar pyridazine-pyrazole core structure and have been studied for their analgesic properties.
1-(3-pyridazinyl)-3-arylpyrazole derivatives: These compounds are regioisomers and have been investigated for their cyclooxygenase inhibition properties.
Uniqueness
(E)-N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide is unique due to its combination of a cyano group and a dimethylmethanimidamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10ClN7 |
|---|---|
分子量 |
275.70 g/mol |
IUPAC名 |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3 |
InChIキー |
BCJNALWCCGZNST-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
